(Nonan-5-ylidene)propanedinitrile
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Overview
Description
(Nonan-5-ylidene)propanedinitrile is an organic compound with a unique structure that includes a nonylidene group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonan-5-ylidene)propanedinitrile typically involves the reaction of nonanal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of nonanal reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Nonan-5-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Nonan-5-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Nonan-5-ylidene)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
(5,5-Dimethylcyclohex-2-en-1-ylidene)propanedinitrile: This compound has a similar structure but with a cyclohexene ring instead of a nonylidene group.
(6-Methyl-4H-pyran-4-ylidene)propanedinitrile: This compound features a pyran ring, which affects its chemical and physical properties.
Uniqueness
(Nonan-5-ylidene)propanedinitrile is unique due to its long nonylidene chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of new materials and in drug delivery systems.
Properties
CAS No. |
66718-80-7 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-nonan-5-ylidenepropanedinitrile |
InChI |
InChI=1S/C12H18N2/c1-3-5-7-11(8-6-4-2)12(9-13)10-14/h3-8H2,1-2H3 |
InChI Key |
JQIHLJRXCBCPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C#N)C#N)CCCC |
Origin of Product |
United States |
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